![molecular formula C18H19ClN2O3 B2434733 [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate CAS No. 386279-16-9](/img/structure/B2434733.png)
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is known for its unique chemical properties that make it an ideal candidate for various applications in the field of biochemistry and pharmacology. In
Mecanismo De Acción
The mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is not fully understood. However, it has been shown to have an inhibitory effect on various enzymes, including cytochrome P450 and monoamine oxidase. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to bind to various receptors, including the dopamine and serotonin receptors.
Biochemical and Physiological Effects:
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of cytochrome P450, which is involved in the metabolism of various drugs and toxins. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been shown to bind to various receptors in the brain, which can affect neurotransmitter release and uptake.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has various advantages and limitations for lab experiments. One advantage is that it has been shown to have a high degree of selectivity for certain enzymes and receptors, which can make it an ideal candidate for studying specific biochemical pathways. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.
Direcciones Futuras
There are many future directions for research on [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate. One direction is to further explore its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Additionally, future research could focus on developing new synthesis methods for [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate that are more efficient and cost-effective. Finally, future research could focus on exploring the mechanism of action of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate in more detail to better understand its biochemical and physiological effects.
Métodos De Síntesis
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 6-chloro-3-pyridinecarboxylic acid with 2-amino-4-phenylbutyric acid, followed by the addition of methyl chloroformate. This process results in the formation of [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate.
Aplicaciones Científicas De Investigación
[(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been widely studied for its potential use in scientific research. This compound has been shown to have various applications in the field of biochemistry and pharmacology, including the study of enzyme inhibition, receptor binding, and drug metabolism. Additionally, [(4-Phenylbutan-2-yl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has been used in the development of new drugs and therapies for various diseases, including cancer and Alzheimer's disease.
Propiedades
IUPAC Name |
[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-13(7-8-14-5-3-2-4-6-14)21-17(22)12-24-18(23)15-9-10-16(19)20-11-15/h2-6,9-11,13H,7-8,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGPNYXNLCUAPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3,9-Trimethyl-8-[[3-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2434652.png)
![4-(benzylsulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide](/img/structure/B2434653.png)
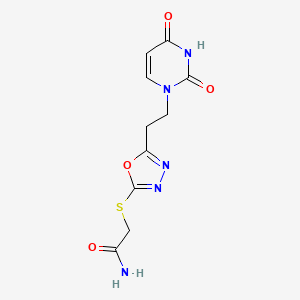
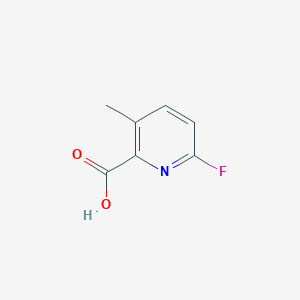
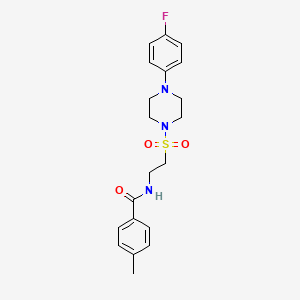
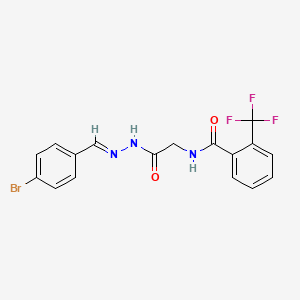
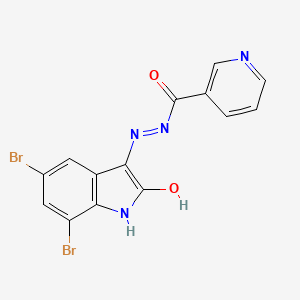
![1-(3-Chlorophenyl)-5-(2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2434662.png)
![3-[[1-(4-Fluorophenyl)sulfonyl-4,5-dihydroimidazol-2-yl]sulfanylmethyl]pyridine](/img/structure/B2434663.png)
![7-bromo-4-[2-(trifluoromethyl)benzyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2434668.png)
![N'-[(1E)-(dimethylamino)methylidene]-2-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)acetohydrazide](/img/structure/B2434669.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2434672.png)
![2-[(4-Bromophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2434673.png)